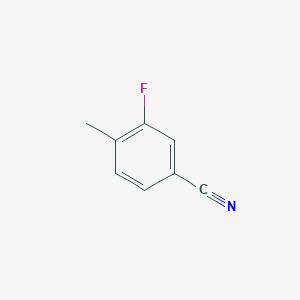

3-Fluoro-4-methylbenzonitrile

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-fluoro-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQQONVKIURIQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342862 | |

| Record name | 3-Fluoro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170572-49-3 | |

| Record name | 3-Fluoro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoro 4 Methylbenzonitrile and Its Derivatives

Established Synthetic Routes to 3-Fluoro-4-methylbenzonitrile

Several well-established methods have been documented for the synthesis of this compound, leveraging common organic transformations. These routes often involve multi-step processes starting from readily available precursors.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) provides a pathway to introduce a fluoride (B91410) ion onto an aromatic ring, typically by displacing a suitable leaving group, such as a nitro group, in the presence of an activating group. While direct SNAr to form this compound is not extensively detailed in readily available literature, the principles of this reaction are well-established for analogous compounds. For instance, the nitro group in compounds like methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion using cesium fluoride in dimethyl sulfoxide mdpi.com. This suggests a potential, though not explicitly documented, route starting from a precursor like 3-nitro-4-methylbenzonitrile. The reaction would be facilitated by the electron-withdrawing nature of the nitrile group, which activates the aromatic ring towards nucleophilic attack.

Diazotization Reactions and Subsequent Substitutions

A documented route to this compound involves the diazotization of an amino precursor, followed by substitution reactions. One such method starts with o-methylbenzylamine. google.com The synthesis proceeds through a series of steps:

Nitration of o-methylbenzylamine in the presence of concentrated sulfuric acid.

Diazotization of the resulting amino group using an aqueous solution of sodium nitrite to form a diazonium salt.

Introduction of the fluorine atom by treating the diazonium salt with a fluoroboric acid solution.

Reduction of the intermediate.

Finally, introduction of the nitrile group via a Sandmeyer-type reaction using a cyanide source like a mixture of copper cyanide and potassium cyanide. google.com

This multi-step process, while effective, involves the use of hazardous reagents such as nitric acid, sulfuric acid, and unstable diazonium compounds, which can pose challenges for large-scale industrial production. google.com

Horner-Wadsworth-Emmons Reaction in Derivative Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly α,β-unsaturated compounds. wikipedia.orgnrochemistry.comalfa-chemistry.comyoutube.com While a direct synthesis of this compound using this method is not applicable, it is a key reaction for the synthesis of its derivatives. Specifically, it can be employed to create derivatives with an unsaturated side chain by reacting an appropriate aldehyde or ketone with a phosphonate ylide.

For example, a derivative such as (E)-3-(3-fluoro-4-cyanophenyl)acrylonitrile could theoretically be synthesized by reacting 3-fluoro-4-formylbenzonitrile with a phosphonate reagent like diethyl cyanomethylphosphonate in the presence of a base. The HWE reaction is known for its high E-selectivity, providing a reliable method for obtaining the trans-isomer of the resulting α,β-unsaturated nitrile. wikipedia.org This reaction is valuable for extending the carbon framework of the benzonitrile (B105546) core and introducing functionalized side chains.

Halogen-Substitution Approaches

Halogen-substitution reactions, particularly the replacement of a bromine or chlorine atom with a cyano group, are a common strategy in the synthesis of aromatic nitriles. A method for preparing a related compound, 3-fluoro-4-trifluoromethylbenzonitrile, illustrates this approach. The synthesis starts with ortho-fluoro benzotrifluoride and proceeds through nitration, reduction, and bromination to yield 3-fluoro-4-trifluoromethyl bromobenzene. The final step is a substitution reaction where the bromine atom is replaced by a cyano group using a metal cyanide such as cuprous cyanide, potassium cyanide, or sodium cyanide in a solvent like N-Methyl pyrrolidone, DMSO, or DMF at elevated temperatures. google.com

A similar strategy could be envisioned for this compound, starting from 2-fluoro-4-bromotoluene. This precursor would first be subjected to a reaction to introduce the nitrile group, likely through a cyanation reaction using a cyanide salt and a catalyst.

| Starting Material | Reagents | Product | Reference |

| 3-Fluoro-4-trifluoromethyl bromobenzene | Cuprous cyanide / Potassium cyanide / Sodium cyanide | 3-Fluoro-4-trifluoromethylbenzonitrile | google.com |

Alternative Precursor-Based Synthesis

An alternative and efficient synthesis of this compound has been developed starting from methyl 2-(4-cyano-2-fluorophenyl)acetate. chemicalbook.com This method involves a decarboxylation-like reaction. The reaction is carried out by heating the starting material with water and anhydrous calcium chloride in N,N-dimethylacetamide at a temperature of 140-145°C for 20 to 24 hours. This process achieves a high conversion rate (>99%) and yields this compound as a light yellow solid in 89.0% yield after purification by column chromatography. chemicalbook.com

Another innovative precursor-based synthesis involves a two-step process of condensation followed by decarbonylation. google.com In this method, a compound of formula B is condensed with a compound of formula C (such as diethyl malonate or dimethyl malonate) in the presence of a phase transfer catalyst to obtain an intermediate mixture D. This mixture is then subjected to a decarbonylation reaction by heating with a chlorine salt and water in a solvent to yield this compound. This route is promoted as being low-cost and suitable for industrial production. google.com

| Starting Material | Reagents | Conditions | Yield | Reference |

| Methyl 2-(4-cyano-2-fluorophenyl)acetate | Water, Anhydrous Calcium Chloride | N,N-dimethylacetamide, 140-145°C, 20-24h | 89.0% | chemicalbook.com |

| Compound B and Compound C (e.g., diethyl malonate) | Phase transfer catalyst, Chlorine salt, Water | Condensation followed by decarbonylation at 120-180°C | Not specified | google.com |

Advanced Synthetic Strategies and Innovations

Recent advancements in synthetic chemistry offer promising new avenues for the synthesis of this compound and other fluorinated aromatic compounds, focusing on improving efficiency, safety, and sustainability.

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions. Dielectric heating under microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. anton-paar.com While a specific microwave-assisted synthesis for this compound is not detailed, this technology could potentially be applied to the halogen-substitution or nucleophilic aromatic substitution routes to enhance their efficiency.

Photocatalysis represents another frontier in organic synthesis, enabling reactions to proceed under mild conditions using light as an energy source. Direct photocatalytic fluorination of benzylic C-H bonds has been demonstrated using N-fluorobenzenesulfonimide and a decatungstate photocatalyst. nih.gov This approach could potentially be adapted for the direct fluorination of 4-methylbenzonitrile to introduce the fluorine atom at the desired position, offering a more direct and atom-economical route. Furthermore, photocatalytic methods for the synthesis of benzonitriles from benzyl alcohols using BiOBr nanosheets have been developed, showcasing the potential of light-driven reactions in nitrile synthesis. chemistryviews.org

Chemo- and Regioselective Synthesis of Fluorinated Benzonitriles

The precise placement of substituents on the benzene (B151609) ring is a critical aspect of synthesizing this compound. The regioselectivity of the synthetic route determines the final arrangement of the fluoro, methyl, and cyano groups.

One documented chemo- and regioselective approach starts from o-methylbenzylamine. This multi-step synthesis involves the nitration of the starting material, followed by the introduction of the cyano group and a subsequent diazotization-fluorination sequence. The directing effects of the methyl and amino groups play a crucial role in achieving the desired 3-fluoro-4-methyl substitution pattern. google.com

Another synthetic pathway utilizes methyl 2-(4-cyano-2-fluorophenyl)acetate as a key intermediate. In this method, the fluorine and cyano groups are already in the desired positions on the phenyl ring. The synthesis proceeds through a reaction with calcium chloride in N,N-dimethylacetamide and water at elevated temperatures (140-145°C). This process leads to the formation of this compound in high yield (89.0%) after purification by column chromatography. chemicalbook.com The regioselectivity in this instance is controlled by the selection of the starting material.

A patented method highlights a convergent approach where a condensation reaction is followed by decarbonylation to yield the final product. google.com This strategy can offer advantages in terms of atom economy and process efficiency, with the regioselectivity being built into the precursors of the condensation step.

The Sandmeyer reaction is a classic and versatile method for introducing a cyano group onto an aromatic ring, which can be employed in the synthesis of fluorinated benzonitriles. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the diazotization of an aromatic amine, followed by treatment with a copper(I) cyanide salt. The regioselectivity of the final product is therefore determined by the substitution pattern of the starting aniline. For instance, the synthesis of a related compound, 4-fluoro-3-methylbenzonitrile, could be envisioned starting from 4-amino-3-methylbenzonitrile via a Sandmeyer-type reaction.

Green Chemistry Approaches in this compound Synthesis

While specific "green" methodologies for the synthesis of this compound are not extensively detailed in the reviewed literature, general principles of green chemistry can be applied to its production. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency.

One patented preparation method for this compound is presented as an alternative to a route that uses corrosive substances like sulfuric acid, nitric acid, and fluoboric acid, and involves unstable and potentially explosive diazo compounds. google.com By avoiding these hazardous reagents, the alternative process demonstrates an alignment with green chemistry principles, particularly in the context of improved safety and reduced environmental pollution.

General advancements in the synthesis of benzonitriles include the development of catalytic systems that can reduce the reliance on stoichiometric and often toxic reagents. The choice of solvent also plays a crucial role in the environmental footprint of a synthesis. The exploration of more benign solvents or even solvent-free reaction conditions are key areas of green chemistry research that could be applied to the synthesis of this compound.

Industrial Scale-Up Considerations for Production

For the industrial production of this compound, several factors must be considered, including the cost and availability of raw materials, the safety and scalability of the reaction conditions, and the efficiency of the purification process.

A patented method for the preparation of this compound is explicitly described as being suitable for industrial production due to its low cost and the accessibility of the starting materials. google.com The process involves a condensation reaction followed by a decarbonylation step, which are scalable unit operations. The patent highlights the avoidance of hazardous reagents like nitric acid and fluoboric acid, which not only has environmental benefits but also simplifies the requirements for specialized, corrosion-resistant equipment, thereby reducing capital costs. google.com

The synthesis starting from methyl 2-(4-cyano-2-fluorophenyl)acetate also presents a viable option for scale-up. chemicalbook.com The reaction conditions, while requiring elevated temperatures, utilize common industrial solvents and reagents. The high yield reported for this process is a significant advantage for industrial applications, as it maximizes the output from a given amount of starting material.

The purification of the final product is another critical consideration for industrial-scale synthesis. The use of column chromatography, while effective at the laboratory scale, may not be economically feasible for large-scale production. Therefore, alternative purification methods such as crystallization or distillation would need to be developed and optimized for an industrial process.

Synthesis of Key Derivatives and Analogues

The synthetic methodologies for this compound can be adapted to produce a range of derivatives and analogues with different substitution patterns.

Exploration of 3-Fluoro-4-[(methylamino)methyl]benzonitrile Derivatives

The synthesis of 3-fluoro-4-[(methylamino)methyl]benzonitrile derivatives can be achieved through the functionalization of a suitable precursor. A common and effective method for introducing an aminomethyl group is through reductive amination. harvard.edumasterorganicchemistry.comresearchgate.net This reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.

For the synthesis of 3-fluoro-4-[(methylamino)methyl]benzonitrile, a plausible synthetic route would involve the reductive amination of 3-fluoro-4-formylbenzonitrile with methylamine. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride being a particularly mild and selective option that is well-suited for a wide range of substrates. harvard.edu This method is generally high-yielding and tolerant of various functional groups.

Synthesis of Related Fluorinated Benzonitriles (e.g., 4-Fluoro-3-methylbenzonitrile, 3-Fluoro-4-trifluoromethylbenzonitrile)

The synthesis of isomeric and analogous fluorinated benzonitriles often requires a different strategic approach to achieve the desired regiochemistry.

4-Fluoro-3-methylbenzonitrile: The synthesis of this isomer would likely proceed through a different set of intermediates. A potential starting material is 4-amino-3-methylbenzonitrile. cymitquimica.com From this compound, a Sandmeyer reaction could be employed to introduce the cyano group if starting from a precursor without it, or a Balz-Schiemann reaction could be used to introduce the fluorine atom. The Balz-Schiemann reaction involves the diazotization of an arylamine with fluoroboric acid, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride. masterorganicchemistry.com

3-Fluoro-4-trifluoromethylbenzonitrile: A detailed synthetic route for this compound has been described, starting from ortho-fluoro benzotrifluoride. The synthesis involves a five-step sequence: patsnap.comgoogle.com

Nitration: The starting material is nitrated to introduce a nitro group onto the aromatic ring.

Reduction: The nitro group is then reduced to an amino group.

Bromination: The resulting aniline is brominated.

Diazotization and Amine Removal: The amino group is removed via a diazotization reaction.

Substitution: Finally, the bromine atom is replaced with a cyano group to yield the target molecule.

This multi-step process highlights the importance of carefully planning the synthetic sequence to control the regiochemical outcome, particularly when dealing with multiple activating and deactivating groups on the aromatic ring.

Spectroscopic and Computational Analysis of 3 Fluoro 4 Methylbenzonitrile

Vibrational Spectroscopy (FTIR, FT-Raman) and Spectral Assignment

Vibrational analysis of 3-Fluoro-4-methylbenzonitrile has been carried out using Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy. orientjchem.org The interpretation of the experimental spectra is often supported by quantum chemical calculations to provide a complete assignment of the fundamental vibrational modes. orientjchem.orgresearchgate.net The molecule, consisting of 16 atoms, possesses 42 normal modes of vibration. researchgate.net

Key vibrational modes and their assignments are summarized below:

C≡N Vibration : The characteristic stretching vibration of the nitrile group (C≡N) is observed at 2244 cm⁻¹ in the FTIR spectrum and 2221 cm⁻¹ in the FT-Raman spectrum. These experimental values are in good agreement with the calculated values of 2242 cm⁻¹ and 2238 cm⁻¹. orientjchem.org

C-F Vibration : The carbon-fluorine (C-F) stretching vibration gives rise to sharp peaks at 1270 cm⁻¹ in the FTIR spectrum and 1285 cm⁻¹ in the FT-Raman spectrum. Computational analysis supports these assignments with calculated values of 1270 cm⁻¹ and 1276 cm⁻¹. orientjchem.org

C-C Vibrations : The ring carbon-carbon (C-C) stretching vibrations appear in the range of 1650-1400 cm⁻¹. orientjchem.org For this compound, these are observed at 1492 cm⁻¹ and 1562 cm⁻¹ in the FTIR spectrum, and at 1494 cm⁻¹ and 1591 cm⁻¹ in the FT-Raman spectrum. orientjchem.org

Analysis of C-H Stretching and Bending Vibrations

The vibrations associated with the carbon-hydrogen (C-H) bonds in both the aromatic ring and the methyl group are distinct and have been assigned as follows:

Aromatic C-H Stretching : The C-H stretching vibrations of the benzene (B151609) ring typically occur in the 3100-3000 cm⁻¹ region. orientjchem.org In this molecule, these vibrations are observed at 3078 cm⁻¹ (FTIR) and 3068 cm⁻¹ (FT-Raman). The calculated values are 3086 cm⁻¹ and 3060 cm⁻¹, showing good correlation. orientjchem.org

Methyl Group C-H Stretching : The methyl (CH₃) group exhibits both symmetric and asymmetric stretching modes. The symmetric stretching vibration is identified at 3000 cm⁻¹ (FTIR) and 2986 cm⁻¹ (FT-Raman), with a calculated value of 3035 cm⁻¹. orientjchem.org

C-H Bending : In-plane C-H bending vibrations for substituted benzenes are found between 1300-1000 cm⁻¹. orientjchem.org Out-of-plane C-H bending vibrations are assigned to peaks at 831, 886, and 951 cm⁻¹ in the FTIR spectrum and 867 and 936 cm⁻¹ in the FT-Raman spectrum. orientjchem.org The in-plane bending mode for the methyl group is observed at 1499 cm⁻¹ (FTIR), and the rocking mode is seen at 1069 cm⁻¹ (FTIR). orientjchem.org

Influence of Fluorine and Methyl Substituents on Vibrational Modes

The presence of the fluorine atom and the methyl group on the benzonitrile (B105546) ring significantly influences the vibrational frequencies. The fluorine atom, being highly electronegative, can alter the electron distribution within the ring, thereby affecting the force constants of the bonds and leading to shifts in the vibrational frequencies of the ring modes. mdpi.com The methyl group is generally considered an electron-donating group in aromatic systems, which can also impact the vibrational spectra. orientjchem.org The specific positions of these substituents create a unique vibrational fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen, carbon, and fluorine nuclei.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR and ¹³C NMR spectra provide detailed information about the connectivity and electronic environment of the atoms in the molecule.

¹H NMR: While specific, fully assigned ¹H NMR data for this compound is not readily available in the provided search results, typical chemical shifts for protons in similar aromatic environments can be expected. Protons on the aromatic ring would appear in the aromatic region (typically δ 7.0-8.0 ppm), with their exact shifts and coupling patterns influenced by the positions of the fluorine, methyl, and nitrile groups. The protons of the methyl group would appear as a singlet in the upfield region of the spectrum. For the related compound 3-Fluoro-4-methylbenzoic acid, the aromatic protons are observed in the range of δ 7.0-8.0 ppm, and the methyl protons give a signal as well. chemicalbook.com

¹³C NMR: Similarly, detailed assigned ¹³C NMR data is not explicitly provided in the search results. However, the carbon atoms of the benzene ring, the nitrile group, and the methyl group would each give distinct signals. The chemical shifts would be influenced by the electronegativity of the fluorine atom and the electronic effects of the methyl and nitrile substituents.

Fluorine-19 NMR Studies of Electronic Effects

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgbiophysics.org The chemical shift of the fluorine atom in this compound is sensitive to the electronic effects of the adjacent methyl and nitrile groups. biophysics.org The wide range of chemical shifts in ¹⁹F NMR makes it an excellent tool for detecting subtle changes in the electronic environment of the fluorine atom. wikipedia.org Spin-spin coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) can also provide valuable structural information. wikipedia.orghuji.ac.il

Quantum Chemistry Calculations and Density Functional Theory (DFT)

Quantum chemistry calculations, particularly using Density Functional Theory (DFT), have been instrumental in the analysis of this compound. orientjchem.org These theoretical methods are used to predict and confirm the molecular geometry, vibrational frequencies, and other electronic properties of the molecule. orientjchem.orgresearchgate.net

The optimized molecular geometry, including bond lengths and bond angles, can be calculated, providing a theoretical model of the molecule's structure. orientjchem.orgresearchgate.net These calculations are crucial for the accurate assignment of the vibrational spectra obtained from FTIR and FT-Raman experiments. orientjchem.org By comparing the calculated vibrational frequencies with the experimental data, a more reliable interpretation of the spectra can be achieved. orientjchem.orgresearchgate.net

Furthermore, DFT calculations can be used to investigate the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. orientjchem.org The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and electronic transitions within the molecule. orientjchem.org

Reactivity and Reaction Mechanisms of 3 Fluoro 4 Methylbenzonitrile

Reactivity of the Nitrile Functional Group

The nitrile (-C≡N) group is strongly polarized due to the high electronegativity of the nitrogen atom, rendering the carbon atom electrophilic. ebsco.comopenstax.org This inherent electrophilicity is the basis for the reactivity of the nitrile group, making it susceptible to attack by various nucleophiles. openstax.orglibretexts.org

The electrophilic carbon of the nitrile in 3-Fluoro-4-methylbenzonitrile can be targeted by a range of nucleophiles, leading to diverse functional group transformations. The reaction typically proceeds via a nucleophilic addition across the carbon-nitrogen triple bond, forming an imine anion intermediate. openstax.orglibretexts.org This intermediate can then be further transformed, most commonly through hydrolysis.

Common nucleophilic additions include:

Hydrolysis: In the presence of strong acids or bases, the nitrile group can be hydrolyzed to a carboxylic acid. libretexts.org This reaction proceeds through an amide intermediate. openstax.orglibretexts.org Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion, while acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon for attack by a weak nucleophile like water. libretexts.orgchemistrysteps.com

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can attack the nitrile carbon to form an imine salt. libretexts.orglibretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orglibretexts.org This provides a valuable method for forming carbon-carbon bonds.

Table 1: Functionalization of the Nitrile Group via Nucleophilic Attack

| Nucleophile | Reagent Example | Intermediate | Final Product |

| Hydroxide | NaOH, H₂O, heat | Imine Anion | Carboxylic Acid |

| Water (acid-catalyzed) | H₂SO₄, H₂O, heat | Protonated Nitrile | Carboxylic Acid |

| Grignard Reagent | R-MgBr, then H₃O⁺ | Imine Salt | Ketone |

The nitrile group can be readily reduced to a primary amine (-CH₂NH₂). A powerful and common reagent for this transformation is lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon. openstax.orglibretexts.org This initial attack forms an imine anion, which is stabilized by complexation with an aluminum species. libretexts.org This complex can then accept a second hydride ion, resulting in a dianion. openstax.orglibretexts.org A final aqueous workup protonates the dianion to yield the primary amine, in this case, (3-fluoro-4-methylphenyl)methanamine.

Table 2: Reagents for Reduction of Nitriles to Primary Amines

| Reducing Agent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF2. H₂O workup | Primary Amine |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Raney Nickel, Palladium) | Primary Amine |

Aromatic Reactivity and Substitution Patterns

The reactivity of the benzene (B151609) ring in this compound is influenced by the electronic effects of its three substituents. These effects determine the molecule's susceptibility to both electrophilic and nucleophilic aromatic substitution and control the position of any subsequent substitution.

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. minia.edu.egyoutube.com The rate and regioselectivity of this reaction are governed by the existing substituents.

Methyl Group (-CH₃): An activating group that donates electron density to the ring, directing incoming electrophiles to the ortho and para positions. libretexts.orguci.edu

Fluorine Atom (-F): A deactivating group due to its strong inductive electron withdrawal, but it directs incoming electrophiles to the ortho and para positions because of resonance donation. uci.edu

Nitrile Group (-CN): A strongly deactivating group through both inductive and resonance effects, directing incoming electrophiles to the meta position. libretexts.org

In this compound, the powerful deactivating effect of the nitrile group makes the aromatic ring significantly less reactive towards electrophiles compared to benzene. minia.edu.eg Any potential EAS reaction would be slow and require harsh conditions. libretexts.org The directing effects of the substituents are in opposition, making the prediction of a major product complex. The activating methyl group directs to positions 2 and 6, the fluorine directs to positions 2 and 6, and the deactivating nitrile group directs to position 5. The convergence of the ortho-para directing effects of the methyl and fluoro groups would likely favor substitution at position 2, although steric hindrance from the adjacent fluorine could also be a factor.

Aromatic rings that are electron-deficient and possess a good leaving group are susceptible to Nucleophilic Aromatic Substitution (SNAr). masterorganicchemistry.comwikipedia.org this compound is well-suited for this type of reaction. The strongly electron-withdrawing nitrile group, located para to the fluorine atom, significantly activates the ring for nucleophilic attack. libretexts.org It does so by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.org

The mechanism involves two main steps:

Addition: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity and forming a resonance-stabilized negative intermediate (Meisenheimer complex). This is typically the rate-determining step. masterorganicchemistry.com

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

Contrary to trends in SN1 and SN2 reactions, fluorine is an excellent leaving group in SNAr reactions. masterorganicchemistry.comlibretexts.org Its high electronegativity makes the attached carbon highly electrophilic, accelerating the initial nucleophilic attack, which is the slow step of the reaction. libretexts.orgyoutube.com This reactivity allows for the displacement of the fluorine atom by a wide variety of nucleophiles, such as alkoxides, amines, and thiols.

Mechanisms of Action in Organic Transformations

The dual reactivity of this compound—at the nitrile group and at the fluorine-substituted carbon—makes it a valuable building block in multi-step organic syntheses, particularly in the agrochemical industry. guidechem.com Synthetic strategies often exploit one reactive site while preserving the other for a later transformation.

For instance, in the synthesis of more complex molecules, the fluorine atom can first serve as a handle for connecting the benzonitrile (B105546) core to another molecular fragment via an SNAr reaction. The nitrile group, being relatively stable under these conditions, remains intact. In a subsequent step, the nitrile group can be transformed. For example, it might be reduced to a primary amine, which can then be used to form an amide bond, or hydrolyzed to a carboxylic acid for other coupling reactions. This stepwise functionalization allows for the controlled and efficient construction of elaborate molecular architectures. guidechem.com

Role as a Precursor in Aldehyde Synthesis

This compound serves as a valuable precursor for the synthesis of 3-fluoro-4-methylbenzaldehyde, a key intermediate in the production of pharmaceuticals and agrochemicals. The conversion of the nitrile functional group to an aldehyde is a critical transformation in organic synthesis, and several methods can be employed for this purpose. Two prominent methods applicable to this compound are the Stephen aldehyde synthesis and reduction using diisobutylaluminium hydride (DIBAL-H).

The Stephen aldehyde synthesis is a classic method that involves the reduction of a nitrile to an iminium salt, which is then hydrolyzed to yield the corresponding aldehyde. In the case of this compound, the reaction would proceed by treating the nitrile with tin(II) chloride (SnCl₂) and hydrochloric acid (HCl). The nitrile is first converted to its corresponding iminium salt, which precipitates as a complex with tin tetrachloride. Subsequent hydrolysis of this intermediate yields 3-fluoro-4-methylbenzaldehyde. The efficiency of the Stephen aldehyde synthesis is generally higher for aromatic nitriles as compared to aliphatic ones. The presence of substituents on the aromatic ring can influence the reaction; electron-donating groups tend to favor the formation of the aldimine-tin chloride adduct. In this compound, the methyl group is weakly electron-donating, which should be conducive to this reaction.

A more modern and widely used method for the reduction of nitriles to aldehydes is the use of diisobutylaluminium hydride (DIBAL-H) . This bulky organoaluminium reagent is a powerful and selective reducing agent. The reaction is typically carried out at low temperatures, such as -78 °C, to prevent the over-reduction of the nitrile to a primary amine. The mechanism involves the coordination of the nitrogen atom of the nitrile to the aluminum atom of DIBAL-H, which acts as a Lewis acid. This is followed by the transfer of a hydride ion to the nitrile carbon, forming an imine-aluminate complex. This intermediate is stable at low temperatures and is subsequently hydrolyzed during aqueous workup to afford the desired aldehyde, 3-fluoro-4-methylbenzaldehyde. The bulky nature of DIBAL-H is crucial for stopping the reduction at the aldehyde stage.

| Method | Reagents | Intermediate | Final Product |

| Stephen Aldehyde Synthesis | 1. SnCl₂, HCl 2. H₂O | Iminium salt complex | 3-Fluoro-4-methylbenzaldehyde |

| DIBAL-H Reduction | 1. DIBAL-H 2. H₂O | Imine-aluminate complex | 3-Fluoro-4-methylbenzaldehyde |

Participation in Nitrene Insertion Mechanisms of Related Compounds

While specific studies on the participation of this compound in nitrene insertion reactions are not extensively documented, the reactivity of related benzonitrile compounds provides insights into its potential behavior. Nitrenes are highly reactive intermediates that can undergo a variety of reactions, including C-H bond insertion and cycloaddition reactions. The nitrile group of benzonitriles can participate in cycloaddition reactions with nitrenes.

In the context of [2+1] cycloaddition reactions, the nitrile group can react with a nitrene to form a transient azirine-like intermediate, which can then rearrange. The presence of the electron-withdrawing fluorine atom ortho to the nitrile group in this compound could potentially influence the electron density of the nitrile's triple bond, thereby affecting its reactivity towards electrophilic nitrenes.

Furthermore, aryl nitrenes themselves can undergo ring-expansion and rearrangement reactions to form nitriles. While this is the reverse of the reaction being considered, it highlights the intimate relationship between these two functional groups in reactive intermediates. The stability of the potential intermediates and transition states in a reaction between a nitrene and this compound would be influenced by the electronic and steric effects of the fluoro and methyl substituents.

| Reaction Type | Reactants | Potential Product/Intermediate | Influencing Factors |

| [2+1] Cycloaddition | This compound + Nitrene | Azirine-like intermediate | Electronic and steric effects of fluoro and methyl groups |

| C-H Insertion | Alkane + Nitrene generated in the presence of this compound | N-substituted amine | Reactivity of the nitrene and the C-H bond |

Computational Modeling of Reaction Pathways and Transition States

For the reduction of this compound to 3-fluoro-4-methylbenzaldehyde , computational modeling can be used to investigate the transition states of both the Stephen aldehyde synthesis and the DIBAL-H reduction. For the DIBAL-H reduction, DFT calculations can model the coordination of the nitrile to the aluminum center, the subsequent hydride transfer, and the energetics of the resulting imine-aluminate intermediate. This would provide insights into the reaction kinetics and the role of the bulky isobutyl groups in preventing over-reduction. The influence of the fluoro and methyl substituents on the electronic structure of the nitrile and its interaction with the reducing agent can also be quantified.

In the context of nitrene insertion and cycloaddition reactions , computational studies can predict the preferred reaction pathways. For a potential [2+1] cycloaddition with a nitrene, DFT calculations can be used to determine the activation energies for the formation of different possible regioisomeric and stereoisomeric products. The geometries of the transition states can reveal whether the reaction proceeds through a concerted or a stepwise mechanism. Such calculations would take into account the electronic effects of the fluorine and methyl groups on the stability of the intermediates and transition states.

Furthermore, computational models can be used to study the electronic properties of this compound, such as its molecular orbital energies (HOMO and LUMO) and electrostatic potential map. This information is crucial for understanding its reactivity as a nucleophile or electrophile in various reactions.

| Reaction | Computational Method | Information Obtained |

| DIBAL-H Reduction | Density Functional Theory (DFT) | Transition state geometries, activation energies, role of substituents, reaction mechanism |

| Nitrene Cycloaddition | Density Functional Theory (DFT) | Preferred reaction pathways, activation energies, transition state structures, regioselectivity, stereoselectivity |

| Electronic Properties | Ab initio methods, DFT | Molecular orbital energies, electrostatic potential, reactivity indices |

Applications and Advanced Research Directions

Pharmaceutical and Medicinal Chemistry Applications

In the realm of medicinal chemistry, 3-Fluoro-4-methylbenzonitrile is a precursor for compounds targeting a range of therapeutic areas. The presence of fluorine is particularly noteworthy, as its introduction into drug candidates can enhance metabolic stability and bioavailability.

Research into neurodegenerative diseases has identified derivatives of this compound as compounds of interest for the development of treatments for Alzheimer's and Parkinson's disease. Structural and computational analyses suggest that derivatives of this compound have the potential to inhibit key enzymes implicated in the progression of these conditions, such as acetylcholinesterase and butyrylcholinesterase. biosynth.com The mechanism of action is believed to be enhanced by the fluorine atom and the nitrile group, which can increase the binding affinity of these derivatives to the target enzymes. biosynth.com

A key aspect of developing drugs for central nervous system (CNS) disorders is the ability of a compound to cross the blood-brain barrier. The potential of this compound derivatives to penetrate this barrier is a significant factor underscoring their therapeutic promise for CNS applications. biosynth.com

| Research Area | Target Enzymes | Rationale for Use |

| Anti-Alzheimer's Disease | Acetylcholinesterase, Butyrylcholinesterase | Inhibition of key enzymes in disease pathology. biosynth.com |

| Anti-Parkinson's Disease | Key enzymes (unspecified) | Exploration of derivatives for potential therapeutic activity. biosynth.com |

This compound is a recognized intermediate in the synthesis of potent antifungal agents, particularly those belonging to the triazole class. It can be utilized in the synthesis of widely used antifungal drugs such as fluconazole (B54011) and itraconazole. biosynth.com Triazole antifungals function by inhibiting the synthesis of ergosterol (B1671047), a critical component of fungal cell membranes. By disrupting ergosterol production, these drugs compromise the integrity of the cell membrane, thereby inhibiting fungal growth. biosynth.com The stereoselectivity of derivatives of this compound has been noted, which is a crucial factor in the efficacy of chiral drugs like fluconazole. biosynth.com

The molecular scaffold of this compound is also being explored for its potential in creating new anti-cancer and anti-inflammatory drugs. The compound itself has been noted to exhibit anti-inflammatory properties. biosynth.com While direct synthesis of commercial anti-cancer drugs from this compound is not widely documented in the provided search results, related fluorinated benzonitrile (B105546) compounds are actively researched for this purpose. For instance, the isomeric compound 4-Fluoro-3-methylbenzonitrile is described as a cytostatic agent that inhibits kinase activity, suggesting that this class of compounds has potential in oncology.

Furthermore, the 1,2,4-triazole ring, which can be synthesized using this compound as a precursor, is a core structure in many compounds with demonstrated anti-inflammatory activity. These triazole derivatives have been shown to act through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes.

For compounds intended to treat central nervous system disorders, the ability to cross the blood-brain barrier (BBB) is a critical pharmacokinetic property. Derivatives of this compound developed as potential anti-Alzheimer's and anti-Parkinson's agents are noted for their potential to penetrate the BBB, which is essential for their therapeutic effect within the brain. biosynth.com While specific quantitative data on the BBB penetration of its derivatives were not available in the search results, the development of radiolabeled analogues of structurally similar benzonitriles for brain imaging highlights the relevance of this chemical class in CNS research.

Agrochemical Research and Development

The utility of this compound extends into the agrochemical industry, where it serves as a crucial intermediate for the production of modern crop protection agents.

This compound is an important intermediate in the manufacturing of pesticides, including herbicides. google.com Fluorine-containing pesticides are of particular interest in the agricultural sector due to their high selectivity, high activity, low required dosage, and often lower toxicity profiles. nih.gov The synthesis of this compound is a key step in the production of more effective agents for crop protection. chemicalbook.com For example, related difluorobenzonitriles are used to synthesize hydroquinone derivatives, which are themselves important intermediates in the synthesis of various herbicides. nih.gov

| Application Area | Product Type | Significance |

| Agrochemicals | Herbicides, Pesticides | Intermediate for fluorine-containing pesticides known for high efficacy and selectivity. google.comnih.gov |

Development of Insecticidal Agents

This compound serves as a crucial intermediate in the synthesis of modern agrochemicals, particularly in the development of new insecticidal agents evitachem.comguidechem.commyskinrecipes.com. Its role is foundational in the production of fluorine-containing pesticides, a class of compounds that has gained prominence in agriculture guidechem.comgoogle.com. The research and development of these pesticides are highly active, with new varieties continuously being explored guidechem.com.

The value of this compound in this field stems from its use as a structural building block myskinrecipes.com. Synthesizing new pesticides often involves multi-step processes where specific chemical moieties are introduced to build a final molecule with the desired biological activity. This compound provides a fluorinated and methylated benzonitrile core, which can be further modified to create complex active ingredients for crop protection evitachem.commyskinrecipes.com. Its successful synthesis is a key step in creating compounds with potential insecticidal properties for the agricultural sector evitachem.com.

Enhancing Efficacy and Selectivity of Agrochemicals

The incorporation of fluorine into pesticide molecules, a process for which this compound is a key precursor, is a widely recognized strategy for enhancing their efficacy and selectivity guidechem.comgoogle.com. Fluorine-containing pesticides are noted for their high activity, which often allows for lower application rates, and high selectivity, which helps in targeting specific pests without harming beneficial organisms guidechem.comgoogle.com.

The unique molecular structure of this compound, featuring both a fluorine atom and a nitrile group, is valuable for modifying the biological activity of agrochemical molecules myskinrecipes.com. The presence of the fluorine atom, in particular, can significantly alter a molecule's electronic properties, metabolic stability, and ability to bind to target sites within the pest, thereby contributing to the creation of more effective crop protection agents myskinrecipes.com.

Materials Science and Advanced Functional Materials

In addition to its role in agriculture, this compound has garnered attention for its potential applications in the field of materials science evitachem.com. The compound's specific chemical structure makes it a candidate for the development of advanced functional materials. Its promise is particularly noted in the area of non-linear optics, which is significant for the creation of next-generation optical devices and materials evitachem.com.

Non-Linear Optical (NLO) Activity and Applications

Theoretical and computational studies have been conducted to investigate the non-linear optical (NLO) properties of this compound orientjchem.org. Quantum chemistry calculations, using methods such as Density Functional Theory (DFT), have been employed to predict its molecular geometry, electronic properties, and NLO activity orientjchem.org.

A key parameter in determining a molecule's NLO potential is the first-order hyperpolarizability. Calculations have predicted this value for this compound, and the results suggest that the compound could be an efficient material for future applications in the field of non-linear optics orientjchem.org. Benzonitrile derivatives are a class of compounds with wide-ranging applications, and their NLO properties are a significant area of study orientjchem.org. The combination of an electron-withdrawing nitrile group and the electronic influence of the fluorine and methyl groups on the aromatic ring are structural features that can give rise to significant NLO effects.

Interactive Data Table: Calculated NLO and Electronic Properties of this compound

| Property | Description | Calculated Value |

| HOMO Energy | Highest Occupied Molecular Orbital energy, related to the electron-donating ability of the molecule. | -0.281 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy, related to the electron-accepting ability of the molecule. | -0.041 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which influences the molecule's reactivity and NLO properties. | -0.240 eV |

| First-Order Hyperpolarizability | A measure of the second-order NLO response of the molecule. A higher value indicates greater NLO activity. | 1.123 x 10⁻³⁰ esu |

Note: Data derived from quantum chemistry calculations using DFT with the B3LYP/6-311++G(d,p) basis set as reported in the literature. orientjchem.org

Specialty Polymers and Resins Development

While direct, large-scale applications of this compound in the synthesis of specialty polymers and resins are not yet widely documented, its chemical structure suggests potential in this area. The presence of the reactive nitrile group, combined with the stability and unique properties conferred by the fluorine atom, makes it a valuable candidate for a monomer or an additive in polymer synthesis.

Fluorinated compounds are known to be used in creating polymers with tailored properties such as enhanced thermal stability, chemical resistance, and specific optical characteristics mdpi.com. The incorporation of the this compound moiety into a polymer backbone could be explored as a method to develop new specialty resins with advanced functionalities for high-performance applications.

Contributions to Optical Devices and Materials

The predicted non-linear optical activity of this compound makes it directly relevant to the development of advanced optical devices and materials evitachem.comorientjchem.org. Materials with strong NLO properties are essential components for technologies that involve the manipulation of light, such as frequency conversion, optical switching, and data storage. The calculated first-order hyperpolarizability indicates that this compound is a promising candidate for such applications orientjchem.org.

Furthermore, related fluorinated benzonitrile isomers are utilized as building blocks for the synthesis of emitters in Organic Light-Emitting Diodes (OLEDs). This suggests a potential pathway for this compound to be used in the development of materials for advanced display and lighting technologies.

Bioorthogonal Chemistry and Chemical Biology Applications

The application of this compound in the fields of bioorthogonal chemistry and chemical biology is an emerging area with potential for future research. Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes wikipedia.org.

Currently, there is limited specific research documenting the use of this compound as a probe or reporter in chemical biology. However, its unique structure presents possibilities. The nitrile group is not a common functionality in most biological systems, which could allow it to serve as a specific chemical handle. The fluorine atom is also relatively inert biologically and can be used to fine-tune the reactivity and properties of a molecule wikipedia.org. Future research could explore the development of reactions involving the nitrile group of this compound that are bioorthogonal, potentially enabling its use for labeling and tracking biomolecules in living cells.

Integration into Aryltetrazine Systems for Bioorthogonal Reactions

This compound serves as a key precursor in the synthesis of specialized aryltetrazine compounds, which are pivotal reagents in bioorthogonal chemistry. nih.gov Bioorthogonal reactions, specifically the inverse electron-demand Diels-Alder (IEDDA) cycloaddition between tetrazines and strained alkenes like trans-cyclooctenes (TCOs), are distinguished by their exceptional reaction speeds and high selectivity within complex biological environments. nih.gov These characteristics make them suitable for in vivo applications, including biomedical research and pretargeted imaging. nih.gov

The synthesis of 3-(3-Fluoro-4-methylphenyl)-1,2,4,5-tetrazine utilizes this compound as a starting material. nih.gov In a typical procedure, this compound is reacted with sulfur and hydrazine monohydrate in ethanol, followed by treatment with sodium nitrite. nih.gov The resulting tetrazine, featuring the 3-fluoro-4-methylphenyl group, can then be employed in bioorthogonal ligation reactions. The substitution pattern on the phenyl ring of the tetrazine is crucial for tuning its reactivity, which is a key aspect of developing agents for applications like radioimmunoimaging. nih.gov

Table 1: Synthesis of 3-(3-Fluoro-4-methylphenyl)-1,2,4,5-tetrazine

| Starting Material | Key Reagents | Product | Application Area |

|---|---|---|---|

| This compound | Sulfur, Hydrazine monohydrate, Sodium nitrite | 3-(3-Fluoro-4-methylphenyl)-1,2,4,5-tetrazine | Bioorthogonal Chemistry, Pretargeted Imaging |

Investigation of Molecular Interactions in Biological Systems

The unique structure of this compound, which incorporates both a fluorine atom and a nitrile group on a benzene (B151609) ring, makes it a valuable scaffold for designing molecules that can interact with biological systems. myskinrecipes.com It is frequently used as a pharmaceutical intermediate in the development of active pharmaceutical ingredients (APIs). myskinrecipes.comchemicalbook.com The introduction of a fluorine atom, a common strategy in medicinal chemistry, can significantly enhance properties such as metabolic stability and bioavailability, which are critical for a drug's effectiveness. myskinrecipes.com

Derivatives of this compound have been the subject of research for their potential therapeutic activities, particularly in the context of neurodegenerative diseases. evitachem.com Studies have explored these derivatives as potential anti-Alzheimer's and anti-Parkinson's agents. evitachem.com Computational and in silico analyses suggest that compounds derived from this scaffold could act as inhibitors of key enzymes implicated in these conditions, such as acetylcholinesterase and butyrylcholinesterase. evitachem.com The ability of these compounds to potentially cross the blood-brain barrier is another factor that underscores their relevance in the investigation of treatments for central nervous system disorders. evitachem.com

Emerging Research Areas and Future Perspectives

Environmental Applications (e.g., Remediation)

Emerging research has identified potential environmental applications for this compound. Specifically, it has demonstrated efficacy in addressing contamination by certain pollutants. biosynth.com Studies have shown that this compound can be effective against dioxane in the environment, suggesting its potential utility in treating environmental pollution. biosynth.com This opens up avenues for developing new remediation strategies for industrial solvents and other persistent organic pollutants. Further research is needed to fully understand the mechanisms of action and to optimize its application for environmental cleanup.

Advanced Spectroscopic Techniques for Characterization

A thorough characterization of this compound is essential for its application in advanced research. This is achieved through various sophisticated spectroscopic techniques that provide detailed information about its molecular structure, composition, and properties.

Mass Spectrometry (MS) : Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the compound's molecular weight and fragmentation pattern, confirming its identity. nih.gov The monoisotopic mass of this compound has been determined to be 135.048427 g/mol . nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. nih.gov The spectrum for this compound will show characteristic peaks corresponding to the C≡N (nitrile) bond, C-F (fluoro) bond, C-H bonds of the methyl group, and the aromatic ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure elucidation.

Raman Spectroscopy : This technique provides complementary information to IR spectroscopy about the vibrational modes of the molecule, which is useful for detailed structural analysis.

Table 2: Spectroscopic Data for this compound

| Technique | Information Obtained | Reference Data |

|---|---|---|

| Mass Spectrometry | Molecular Weight, Fragmentation Pattern | Molecular Formula: C₈H₆FN, Molecular Weight: 135.14 g/mol nih.govsigmaaldrich.com |

| Infrared Spectroscopy | Functional Group Identification | Vapor Phase IR Spectra available nih.gov |

| NMR Spectroscopy | Detailed Molecular Structure | NMR data available from suppliers bldpharm.com |

High-Throughput Screening for Novel Applications

High-throughput screening (HTS) platforms offer a powerful approach for rapidly evaluating large libraries of chemical compounds for specific biological activities or properties. This compound and its derivatives represent a class of compounds with potential for inclusion in such screening campaigns. Given its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals, a library of its derivatives could be screened to discover novel applications. myskinrecipes.comevitachem.com For instance, HTS could be employed to identify new enzyme inhibitors, receptor antagonists, or compounds with novel herbicidal or insecticidal properties. evitachem.comnih.gov The discovery of trisubstituted nicotinonitrile derivatives as novel human GCN5 inhibitors through an AlphaScreen-based HTS platform exemplifies how this approach can successfully identify new bioactive molecules from nitrile-containing scaffolds. nih.gov Applying similar methodologies to libraries derived from this compound could accelerate the discovery of new lead compounds for drug development and other technological applications.

Conclusion and Future Outlook

Summary of Key Research Findings and Contributions

Research into 3-Fluoro-4-methylbenzonitrile has firmly established its role as a crucial chemical intermediate in multiple industrial sectors. The primary contribution of this compound lies in its application as a building block in the synthesis of pharmaceuticals and agrochemicals. chemicalbook.comgoogle.com Various synthesis methodologies have been developed and patented, ensuring its availability for large-scale production. These routes include processes starting from raw materials like o-methylbenzylamine or methyl 2-(4-cyano-2-fluorophenyl)acetate, highlighting the focus on efficient and industrially viable manufacturing. chemicalbook.comgoogle.comchemicalbook.com

The compound itself is characterized as a white to light yellow crystalline solid. chemicalbook.com Its fundamental chemical and physical properties, such as melting point and spectral data, have been well-documented in scientific literature and chemical databases. nih.govsigmaaldrich.com Beyond its function as a synthetic precursor, preliminary research indicates that this compound possesses intrinsic biological activities. It has been reported to exhibit antifungal properties, which are attributed to the inhibition of ergosterol (B1671047) synthesis, a vital component of fungal cell membranes. biosynth.com Additionally, anti-inflammatory properties have been noted. biosynth.com An interesting and distinct area of research has pointed to its potential utility in environmental applications, specifically in the degradation of dioxane. biosynth.com

Table 1: Summary of Key Research Findings on this compound

| Research Area | Key Findings and Contributions |

| Synthetic Chemistry | Established as a key intermediate for pharmaceuticals and agrochemicals. chemicalbook.comgoogle.com Multiple patented synthesis routes are available for industrial production. google.com |

| Biological Activity | Exhibits antifungal activity through inhibition of ergosterol synthesis. biosynth.com Possesses anti-inflammatory properties. biosynth.com |

| Environmental Science | Has shown effectiveness against the environmental pollutant dioxane. biosynth.com |

| Chemical Properties | Characterized as a white to light yellow crystalline solid with a defined melting point (47-51 °C). chemicalbook.comsigmaaldrich.com |

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite its established importance as an intermediate, the full potential of this compound as a standalone functional molecule remains largely unexplored. A significant knowledge gap exists regarding the breadth and mechanisms of its inherent biological activities. While antifungal and anti-inflammatory effects have been reported, these are not deeply characterized in the available literature. biosynth.com The structure-activity relationship of the molecule itself, independent of the final products it helps create, is not well understood.

Furthermore, the application of this compound in environmental remediation appears to be a nascent field of study. The initial finding concerning its effect on dioxane is promising but lacks follow-up research to determine its efficacy against other pollutants, its mechanism of action, and its environmental fate. biosynth.com

While various synthesis methods exist, there is a gap in the literature concerning the development of "green" or more sustainable synthetic pathways. The current focus remains on yield and cost-effectiveness for industrial application, with less emphasis on environmental impact. google.com Another unexplored avenue is the potential application of this compound in materials science. Its unique combination of a fluorine atom, a nitrile group, and an aromatic ring could lend itself to the development of novel polymers, liquid crystals, or other functional materials with desirable thermal or electronic properties, an area that current research has not addressed.

Future Directions in this compound Research

Future research on this compound could profitably be directed toward several promising areas, moving beyond its current role as a simple synthetic building block.

Medicinal Chemistry and Pharmacology: A primary focus should be on the in-depth investigation of its intrinsic biological properties. Mechanistic studies are needed to fully understand its antifungal and anti-inflammatory activities. biosynth.com This could lead to its development as a lead compound for new therapeutic agents. Furthermore, using this compound as a central scaffold for creating new derivatives could yield novel drug candidates with enhanced potency or novel mechanisms of action.

Materials Science: A significant opportunity lies in exploring its potential in materials science. Research could be initiated to synthesize and characterize polymers incorporating the this compound moiety. The influence of the fluoro and cyano groups on the properties of these new materials, such as thermal stability, dielectric constant, and optical properties, should be investigated.

Environmental Chemistry: The preliminary findings regarding its effectiveness against dioxane warrant a dedicated research effort. biosynth.com Future studies should aim to confirm these results, elucidate the degradation mechanism, and assess its applicability for remediating other persistent organic pollutants. Investigating its biodegradability and potential environmental impact would be crucial for any practical application.

Green Synthesis: As a compound of industrial importance, developing more sustainable and environmentally benign synthesis routes is a critical future direction. This could involve exploring biocatalytic methods, using greener solvents, and improving atom economy to reduce the environmental footprint of its production.

Q & A

Q. What spectroscopic methods are recommended for characterizing 3-Fluoro-4-methylbenzonitrile, and what key spectral features should researchers prioritize?

- Methodological Answer : Researchers should prioritize FTIR and FT-Raman spectroscopy to identify functional groups and vibrational modes. Key markers include:

- C≡N stretching (~2220–2240 cm⁻¹ in FTIR) .

- C-F vibrations (1050–1250 cm⁻¹, sensitive to substituent effects) .

- Methyl group vibrations (symmetric/asymmetric stretching at ~2870–2960 cm⁻¹) .

NMR (¹³C and ¹H) is critical for confirming substituent positions. For example: - The nitrile carbon appears at ~115–120 ppm in ¹³C NMR.

- Fluorine-induced deshielding affects adjacent protons in ¹H NMR .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Chromatographic Techniques : Use HPLC or GC-MS to detect impurities (>98% purity threshold).

- Melting Point Analysis : Compare observed values (e.g., 45–48°C for related fluorinated benzonitriles) with literature data .

- Elemental Analysis (EA) : Verify %C, %H, %N, and %F to confirm stoichiometry (e.g., C₈H₅FN molecular formula) .

Advanced Research Questions

Q. How can density functional theory (DFT) using B3LYP/6-311++G(d,p) predict the nonlinear optical (NLO) activity of this compound?

- Methodological Answer :

- Basis Set : Optimize molecular geometry with B3LYP/6-311++G(d,p) to calculate polarizability and hyperpolarizability .

- Key Parameters :

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Gap | ~4.5–5.0 eV | Indicates charge transfer efficiency |

| First Hyperpolarizability (β) | ~1.5 × 10⁻³⁰ esu | Predicts NLO efficiency for photonic applications |

Q. What insights do HOMO-LUMO energy gaps provide about the chemical reactivity of this compound?

- Methodological Answer :

- A narrow HOMO-LUMO gap (~4.5 eV) suggests high polarizability, making the compound reactive in electrophilic substitution or charge-transfer interactions .

- Fukui Indices can identify nucleophilic/electrophilic sites:

- Fluorine and nitrile groups act as electron-withdrawing centers, directing reactivity at the methyl-substituted position .

Q. How do crystal structure analyses inform intermolecular interactions in fluorinated benzonitrile derivatives?

- Methodological Answer :

- X-ray Diffraction : Resolve π-π stacking (3.5–4.0 Å spacing) and halogen bonding (F···H-C interactions at ~2.8 Å) .

- Thermal Analysis : DSC/TGA reveals stability trends (e.g., decomposition >200°C for similar compounds) .

Q. What computational approaches are used to analyze thermodynamic properties and vibrational modes of this compound?

- Methodological Answer :

- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions (e.g., σ→σ* or n→π* transitions) using NBO 6.0 software .

- Thermodynamic Functions : Calculate entropy (S), enthalpy (H), and Gibbs free energy (G) at varying temperatures via frequency calculations in Gaussian .

Data Contradictions and Recommendations

- Synthesis Routes : While direct synthesis protocols for this compound are not detailed in the evidence, analogous methods (e.g., nucleophilic substitution on halogenated precursors ) can be adapted. Validate yields via LC-MS.

- Conflicting Spectral Data : Fluorine’s electronegativity may shift vibrational frequencies depending on solvent polarity. Always calibrate instruments with standard references (e.g., KBr pellets for FTIR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.